molecular formula C8H15NO4 B13595221 2-Amino-3-hydroxy-3-(tetrahydro-2h-pyran-3-yl)propanoic acid

2-Amino-3-hydroxy-3-(tetrahydro-2h-pyran-3-yl)propanoic acid

Cat. No.: B13595221
M. Wt: 189.21 g/mol
InChI Key: XYJCHVMYEZDULD-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid can be achieved through several methods One common approach involves the use of tetrahydro-2H-pyran-3-yl derivatives as starting materialsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoic acid: Similar structure but with a different position of the tetrahydro-2H-pyran ring.

    2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-2-yl)propanoic acid: Another isomer with the tetrahydro-2H-pyran ring in a different position.

Uniqueness

2-Amino-3-hydroxy-3-(tetrahydro-2H-pyran-3-yl)propanoic acid is unique due to its specific ring structure and the position of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-amino-3-hydroxy-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C8H15NO4/c9-6(8(11)12)7(10)5-2-1-3-13-4-5/h5-7,10H,1-4,9H2,(H,11,12)

InChI Key

XYJCHVMYEZDULD-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C(C(C(=O)O)N)O

Origin of Product

United States

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